

A Comparative Guide to the ^{13}C NMR Characterization of 1-Tritylpiperidin-4-one

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Compound of Interest

Compound Name: *1-Tritylpiperidin-4-one*

Cat. No.: *B172845*

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This guide provides a detailed comparison of the ^{13}C NMR spectral data of **1-Tritylpiperidin-4-one** with its parent heterocycle, piperidin-4-one, and the structurally related triphenylmethane. This analysis, supported by experimental protocols and data visualization, offers researchers, scientists, and drug development professionals a comprehensive reference for the characterization of this and similar substituted piperidine scaffolds.

Comparative ^{13}C NMR Data

The following table summarizes the ^{13}C NMR chemical shifts (δ) in parts per million (ppm) for **1-Tritylpiperidin-4-one**, piperidin-4-one, and triphenylmethane. The data for **1-Tritylpiperidin-4-one** is based on a predicted spectrum, while the data for the comparative compounds are from experimental sources.

Carbon Atom	1-Tritylpiperidin-4-one (Predicted, D ₂ O)[1]	Piperidin-4-one (CDCl ₃)	Triphenylmethane (CDCl ₃)
C=O	165.10	~208	-
C-Trityl (quaternary)	96.67	-	57.0
C-Trityl (ipso)	149.17	-	144.1
C-Trityl (ortho)	131.13, 131.19	-	129.6
C-Trityl (meta)	132.04, 135.70	-	128.5
C-Trityl (para)	140.74	-	126.5
C-Piperidine (α to N)	44.80	~50	-
C-Piperidine (β to N)	25.90	~41	-

Experimental Protocols

A standard protocol for acquiring a ¹³C NMR spectrum of a small organic molecule like **1-Tritylpiperidin-4-one** is as follows:

1. Sample Preparation:

- Dissolve approximately 10-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- If desired, add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.0$ ppm).

2. NMR Spectrometer Setup:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.

- Shim the magnetic field to optimize its homogeneity and obtain sharp signals.
- Tune and match the ^{13}C probe to the correct frequency.

3. Data Acquisition:

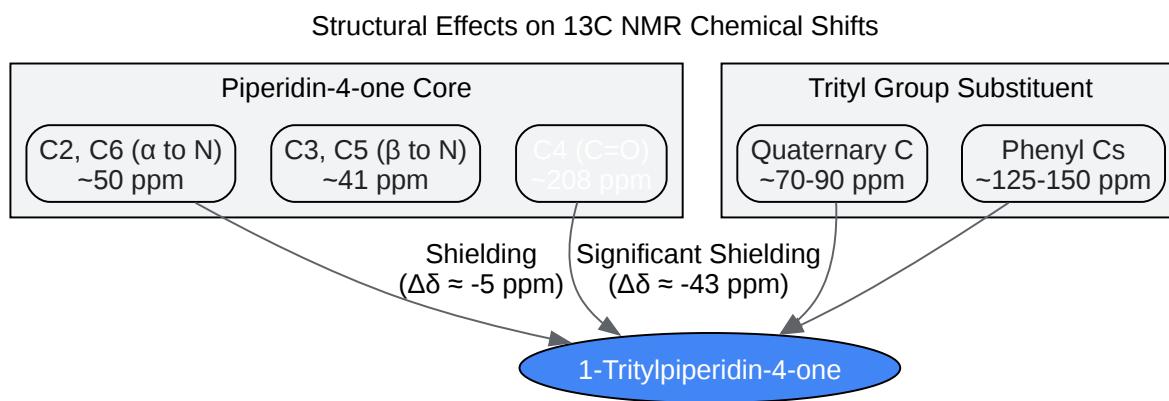
- A standard proton-decoupled ^{13}C NMR experiment is typically performed to simplify the spectrum by removing C-H coupling.
- Key acquisition parameters include:
 - Pulse Angle: A 30-45° pulse is common for routine spectra.
 - Acquisition Time: Typically 1-2 seconds.
 - Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.
 - Number of Scans (ns): Due to the low natural abundance of ^{13}C , a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to ensure all peaks are in the positive phase.
- Perform baseline correction to obtain a flat baseline.
- Reference the spectrum to the solvent peak or TMS. For example, the central peak of the CDCl_3 triplet is set to 77.16 ppm.
- Integrate the peaks if quantitative analysis is required (with appropriate acquisition parameters).

Visualizations

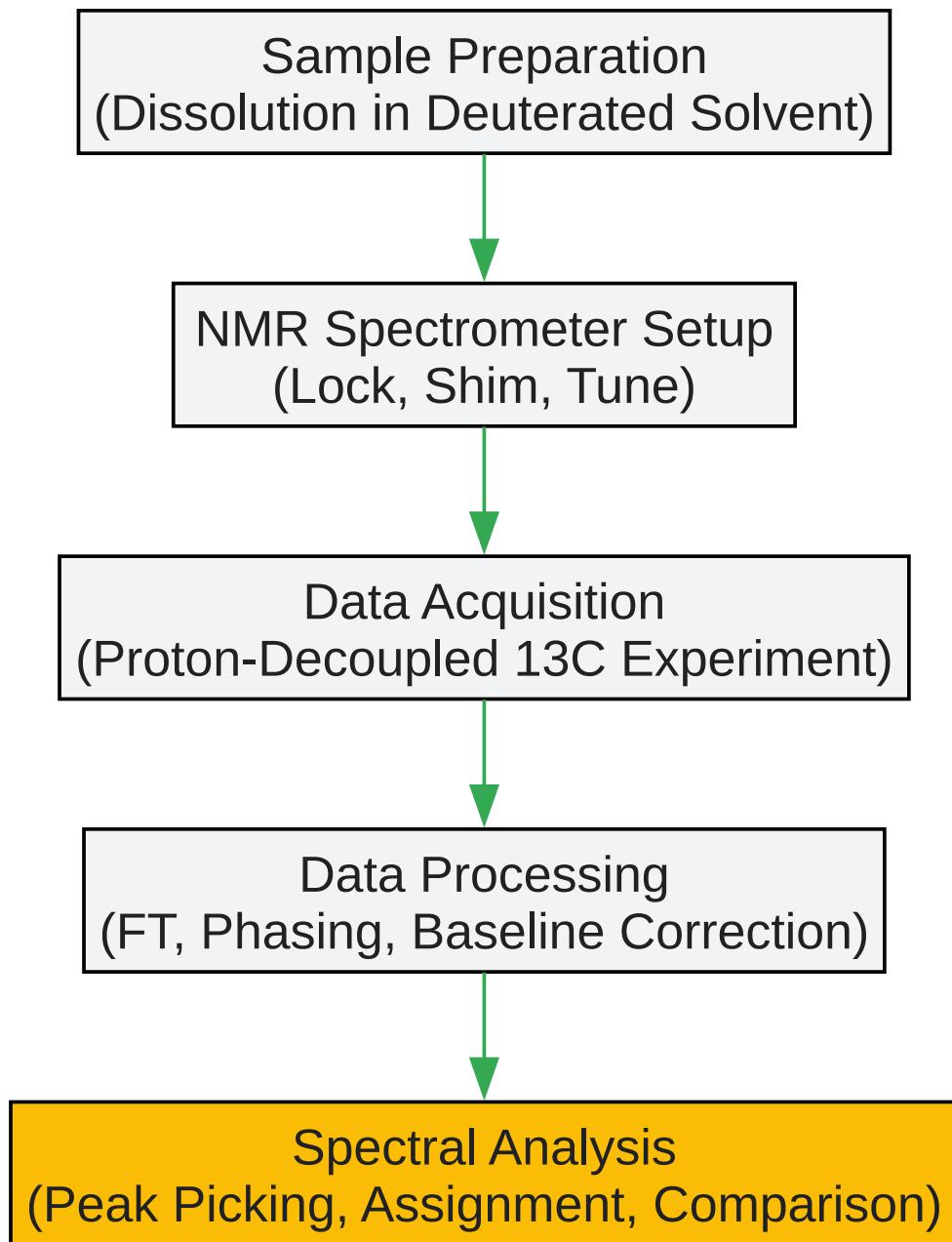
The following diagrams illustrate key relationships and workflows pertinent to the ^{13}C NMR characterization of **1-Tritylpiperidin-4-one**.



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Caption: Influence of the Trityl Group on Piperidinone Chemical Shifts.

13C NMR Characterization Workflow



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Caption: General Workflow for 13C NMR Spectroscopy.

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References

- 1. NP-MRD: ^{13}C NMR Spectrum (1D, 101 MHz, D₂O, predicted) (NP0000084) [np-mrd.org]
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